

Comparative Toxicity Assessment of Methylanisole Isomers: A Guide for Researchers

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Compound of Interest

Compound Name: 2-Methylanisole

Cat. No.: B146520

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A detailed examination of the toxicological profiles of **2-methylanisole**, 3-methylanisole, and 4-methylanisole, reveals significant data gaps, particularly for the 2- and 3-isomers. This guide synthesizes the available evidence, providing a comparative overview for researchers, scientists, and drug development professionals.

While all three methylanisole isomers are classified as flammable liquids, their toxicological profiles, based on current publicly available data, are not equally well-documented. The para-isomer, 4-methylanisole, has undergone more extensive toxicological evaluation, likely due to its wider use as a fragrance and flavoring agent. In contrast, comprehensive quantitative toxicity data for **2-methylanisole** and 3-methylanisole remains largely unavailable, necessitating a cautious approach in their handling and application.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative toxicological data for the three methylanisole isomers. It is important to note the significant discrepancies in the depth of data available for each isomer.

Toxicological Endpoint	2-Methylanisole	3-Methylanisole	4-Methylanisole
Acute Oral Toxicity (LD50)	Category 4 (Harmful if swallowed) (Estimated Range: 300-2000 mg/kg)[1]	Category 4 (Harmful if swallowed) (Estimated Range: 300-2000 mg/kg)[2][3]	1920 mg/kg (Rat)[4]
Acute Dermal Toxicity (LD50)	No data available[5]	No data available	> 5000 mg/kg (Rabbit)
Acute Inhalation Toxicity (LC50)	No data available	No data available	> 6.1 mg/L (Rat, 4h)
Skin Irritation/Corrosion	May cause skin irritation (data limited)	May cause skin irritation	Moderate irritant (Rabbit)
Eye Irritation	May cause eye irritation (data limited)	May cause eye irritation	May cause eye irritation
Genotoxicity (Ames Test)	No data available	No data available	Negative
Carcinogenicity	Not classified by IARC, NTP, or OSHA	Not classified by ACGIH, IARC, NTP, or CA Prop 65	Not classified by IARC, NTP, or OSHA

Data sourced from Safety Data Sheets (SDS) and publicly available toxicological databases. The GHS Category 4 for acute oral toxicity corresponds to a lethal dose between 300 and 2000 mg/kg.

Experimental Protocols

The toxicological data presented in this guide are primarily based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). A brief overview of the methodologies for key toxicological endpoints is provided below.

Acute Oral Toxicity (OECD 401/420/423/425)

This test evaluates the adverse effects occurring within a short time after oral administration of a single dose of a substance. Typically, the test substance is administered by gavage to rodents (e.g., rats) in graduated doses. Observations of effects, such as clinical signs of toxicity and mortality, are made over a period of up to 14 days. The LD50 (Lethal Dose 50%), the statistically derived dose expected to cause death in 50% of the test animals, is then calculated.

Acute Dermal Toxicity (OECD 402)

This method assesses the potential adverse effects of short-term dermal exposure to a test substance. The substance is applied uniformly to a shaved area of the skin of an animal (typically rabbits or rats) and covered with a porous gauze dressing for a 24-hour exposure period. Animals are observed for signs of toxicity and mortality over 14 days, and the dermal LD50 is determined.

Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage. A small amount of the test substance is applied to the shaved skin of an animal (usually an albino rabbit) under a semi-occlusive patch for a 4-hour period. The skin is then observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

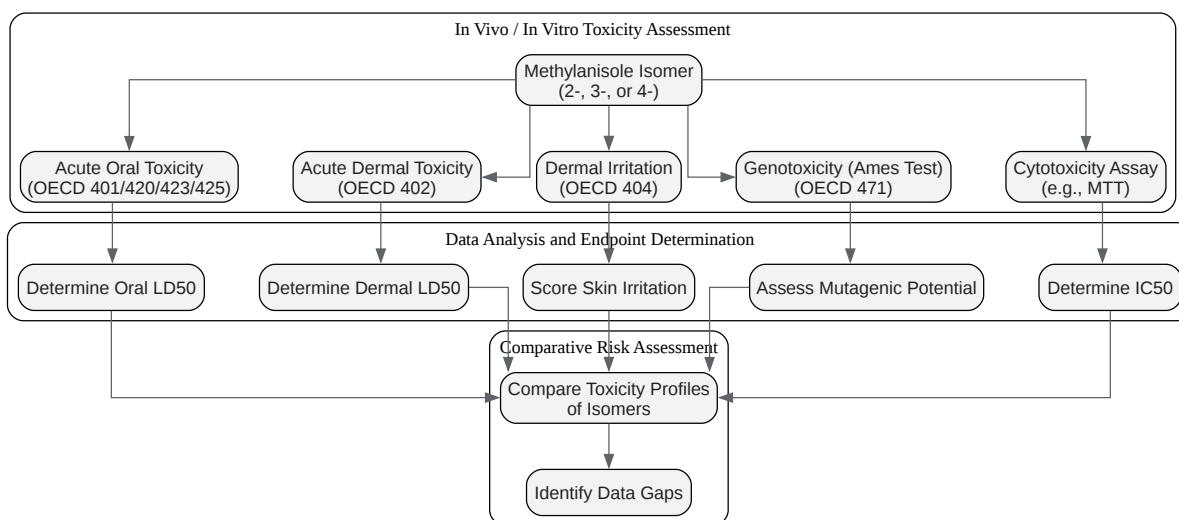
Bacterial Reverse Mutation Test (Ames Test - OECD 471)

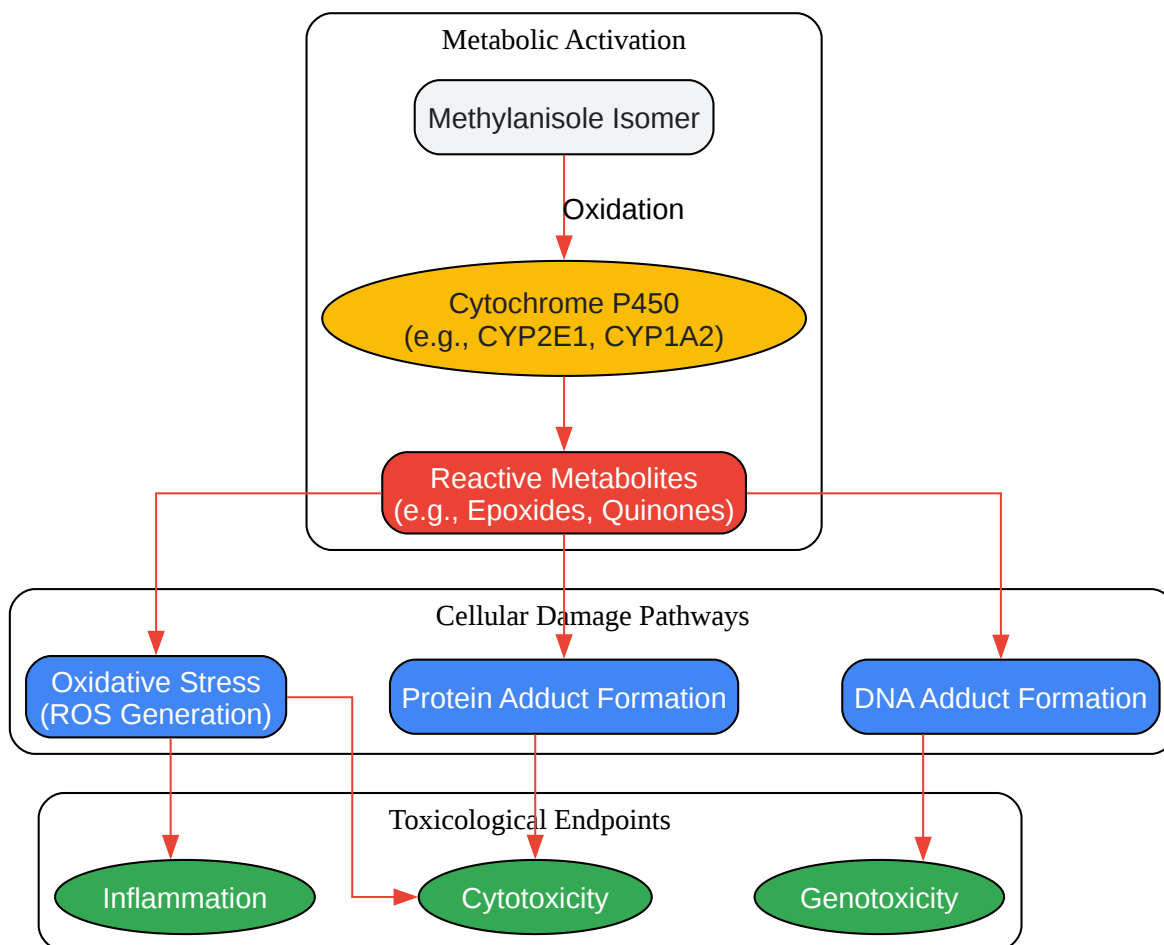
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. It utilizes specific strains of bacteria (e.g., *Salmonella typhimurium*) that have a mutation preventing them from producing an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix), and plated on a medium lacking the specific amino acid. If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow and form colonies. The number of revertant colonies is an indication of the mutagenic potential of the substance.

Visualizations: Workflows and Potential Pathways

To further elucidate the processes involved in toxicity assessment, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a conceptual signaling

pathway for methylanisole toxicity.





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